N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide
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Overview
Description
N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a trichloro-hydroxyethyl group, which imparts distinct reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by treatment with ammonia or an amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The trichloro group can be reduced to a dichloro or monochloro group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of partially or fully dechlorinated derivatives.
Substitution: Formation of substituted adamantane derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and coatings due to its robust chemical structure.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The trichloro-hydroxyethyl group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The adamantane core provides stability and rigidity, allowing the compound to effectively interact with its targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trichloro-1-hydroxyethyl)formamide: Similar structure but with a formamide group instead of an adamantane core.
N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides: Contains a thiourea group, offering different reactivity and potential biological activity.
Uniqueness
N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide is unique due to its combination of an adamantane core and a trichloro-hydroxyethyl group. This combination imparts both stability and reactivity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H18Cl3NO2 |
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Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C13H18Cl3NO2/c14-13(15,16)11(19)17-10(18)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11,19H,1-6H2,(H,17,18) |
InChI Key |
HXXUKOCZJKNCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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